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Compound of Interest

Compound Name: 2''-Hydroxyformononetin

Cat. No.: B12333427

Get Quote

Abstract: This document provides a comprehensive guide to the chemical synthesis of 2'-

Hydroxyformononetin (IUPAC Name: 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-

one), an isoflavonoid with noted anti-inflammatory properties.[1] Found in nature in plants such

as Glycyrrhiza pallidiflora and Euchresta formosana[1], its synthesis is of significant interest for

pharmacological research and drug development. This guide details a robust synthetic strategy,

including step-by-step protocols, mechanistic insights, and methods for purification and

characterization, designed for researchers in organic synthesis and medicinal chemistry.

Introduction and Strategic Overview
2'-Hydroxyformononetin is an isoflavone, a class of secondary metabolites characterized by a

3-phenylchromen-4-one backbone.[2] Specifically, it is a derivative of formononetin, featuring

an additional hydroxyl group at the 2'-position of the B-ring.[1][3] The synthesis of isoflavones

presents unique challenges, primarily centered on the construction of the C3-aryl bond of the

chromone core.

This guide focuses on a well-established and adaptable strategy: the synthesis via a

deoxybenzoin intermediate. This approach offers a reliable and convergent route, building the

carbon skeleton first and then performing a cyclization to form the heterocyclic core.
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Retrosynthetic Analysis
The retrosynthetic strategy hinges on disconnecting the chromen-4-one ring. The most logical

disconnection is at the C2-O and C3-C4 bonds, which simplifies the target molecule to a 2'-

hydroxydeoxybenzoin intermediate. This intermediate can be further broken down into two

readily accessible aromatic precursors: a substituted phenylacetic acid and a phenol. This

approach is outlined below.
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Caption: Retrosynthetic pathway for 2'-Hydroxyformononetin.
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Property Value Source

IUPAC Name
7-hydroxy-3-(2-hydroxy-4-

methoxyphenyl)chromen-4-one
PubChem[1]

Molecular Formula C₁₆H₁₂O₅ PubChem[1]

Molecular Weight 284.26 g/mol PubChem[1]

CAS Number 1890-99-9 PubChem[1]

Appearance Solid HMDB[1]

Melting Point 215 - 217 °C HMDB[1]

Detailed Synthesis Protocol: Deoxybenzoin Route
This section outlines a two-step synthesis adapted from established methodologies for

formononetin and other isoflavones.[4][5] The procedure involves an initial Friedel-Crafts type

acylation to form the key deoxybenzoin intermediate, followed by an acid-catalyzed cyclization

to yield the final product.
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Caption: General experimental workflow for synthesis.
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Step 1: Synthesis of 2,4,2'-Trihydroxy-4'-methoxy-
deoxybenzoin (Intermediate)
Principle: This step involves the condensation of resorcinol with 2-hydroxy-4-

methoxyphenylacetic acid. A Lewis acid, such as boron trifluoride, is used to catalyze the

acylation of the highly activated resorcinol ring. Using a high-boiling point solvent like

tetrahydrofuran (THF) improves safety and scalability compared to diethyl ether.[5]

Reaction Scheme:

Reactants

Product
Resorcinol + 2-Hydroxy-4-methoxyphenylacetic acid

1. BF₃·THF
2. Heat (40-50°C) Deoxybenzoin Intermediate

Click to download full resolution via product page

Caption: Synthesis of the deoxybenzoin intermediate.

Protocol:

Reactor Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer,

thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-hydroxy-4-

methoxyphenylacetic acid (1.0 eq) and resorcinol (1.1 eq).

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the solids

(approx. 5-10 mL per gram of phenylacetic acid).

Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add boron trifluoride-

tetrahydrofuran complex (BF₃·THF) (approx. 1.5-2.0 eq) dropwise via a syringe or dropping

funnel. Causality: The slow addition at low temperature is crucial to control the initial

exothermic reaction.
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Reaction: After the addition is complete, remove the ice bath and warm the mixture to 40-50

°C.[5] Stir at this temperature for 3-5 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully pour

the reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of

THF used). This will hydrolyze the boron complexes and precipitate the product.

Isolation: Stir the aqueous mixture for 30-60 minutes to ensure complete precipitation.

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold

water until the filtrate is neutral.

Purification: The crude deoxybenzoin can be purified by recrystallization from a suitable

solvent system, such as an ethanol-water mixture, to yield the pure intermediate. Dry the

product under vacuum.

Step 2: Cyclization to 2'-Hydroxyformononetin
Principle: The deoxybenzoin intermediate is cyclized to form the chromen-4-one ring. This

reaction requires a one-carbon electrophile to provide what will become the C2 atom of the

final isoflavone. A common and effective method uses triethyl orthoformate as the C1 source in

a polar aprotic solvent like N,N-dimethylformamide (DMF), often with a base catalyst like

morpholine or piperidine.[4]

Reaction Scheme:

Reactant Product

Deoxybenzoin Intermediate
1. Triethyl Orthoformate

2. DMF, Morpholine
3. Reflux (110-135°C)

2'-Hydroxyformononetin
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Caption: Cyclization to form 2'-Hydroxyformononetin.

Protocol:
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Reactor Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a distillation

head (to remove the ethanol byproduct), add the purified deoxybenzoin intermediate (1.0

eq), triethyl orthoformate (approx. 2-3 eq), morpholine (approx. 1-2 eq), and DMF.[4]

Reaction: Heat the mixture to reflux (110-135 °C) for 3-10 hours.[4] The reaction progress

can be monitored by TLC. Causality: Heating is required to drive the condensation and

cyclization, and the removal of ethanol byproduct by distillation helps to shift the equilibrium

towards the product.

Solvent Removal: After the reaction is complete, cool the mixture and remove the DMF

under reduced pressure using a rotary evaporator.

Work-up: To the cooled residue, add a saturated sodium bicarbonate solution and heat to

reflux for 30-60 minutes to hydrolyze any remaining intermediates.[4] Cool the mixture to

room temperature and allow it to stand for approximately one hour to encourage

crystallization.

Isolation: Collect the precipitated crude 2'-Hydroxyformononetin by vacuum filtration. Wash

the solid with cold water and then with a small amount of cold methanol or ethanol.

Purification and Characterization
Purification
The crude product from the cyclization step typically requires further purification to achieve high

purity suitable for biological assays.

Column Chromatography: This is the most effective method for final purification. A typical

procedure is as follows:

Adsorbent: Silica gel (230-400 mesh).

Eluent: A gradient or isocratic solvent system of Hexane and Ethyl Acetate. A common

starting point is a 4:1 v/v mixture of Hexane:Ethyl Acetate.[6] The polarity can be gradually

increased to elute the product.

Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the

eluent mixture. Adsorb it onto a small amount of silica gel, dry it, and load it onto the
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prepared column. Elute with the chosen solvent system, collecting fractions and

monitoring by TLC to isolate the pure compound.

Characterization
The identity and purity of the synthesized 2'-Hydroxyformononetin must be confirmed using

standard analytical techniques.

Technique Expected Results

¹H NMR

Aromatic protons in the 6-8 ppm range, a

characteristic singlet for the C2-H of the

isoflavone core around 8-8.5 ppm, a methoxy

singlet around 3.8 ppm, and hydroxyl protons

(variable, may be broad).

¹³C NMR

Signals for carbonyl carbon (~175-180 ppm),

aromatic carbons (~100-165 ppm), and methoxy

carbon (~55 ppm).[1]

Mass Spec. (MS)

The exact mass should correspond to the

molecular formula C₁₆H₁₂O₅. For ESI-MS in

positive mode, expect a peak at m/z 285.0755

for [M+H]⁺.[1]

Melting Point
Should be sharp and consistent with the

literature value of 215-217 °C.[1]

Safety and Handling
Boron trifluoride (BF₃): Highly corrosive and toxic. Handle only in a well-ventilated fume hood

with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety

goggles.

Solvents (THF, DMF): Flammable and can be harmful if inhaled or absorbed through the

skin. Use in a fume hood and away from ignition sources.

General Precautions: Always follow standard laboratory safety procedures. Consult the

Safety Data Sheets (SDS) for all reagents before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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